1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate

Lithium-ion battery Electrolyte additive LiMn2O4 cathode

1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate (commonly 2,2,3,3-Tetrafluoropropyl methanesulfonate, TFPMS) is a fluorinated sulfonate ester with a molecular weight of 210.15 g/mol and a predicted boiling point of 81-82 °C. It functions as a specialized leaving group precursor and electrophilic polyfluoroalkylating reagent in organic synthesis.

Molecular Formula C4H8F4O4S
Molecular Weight 228.16 g/mol
CAS No. 85459-30-9
Cat. No. B12068085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate
CAS85459-30-9
Molecular FormulaC4H8F4O4S
Molecular Weight228.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C(C(C(F)F)(F)F)O
InChIInChI=1S/C3H4F4O.CH4O3S/c4-2(5)3(6,7)1-8;1-5(2,3)4/h2,8H,1H2;1H3,(H,2,3,4)
InChIKeyMGCQSIZLICNIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate (TFPMS) CAS 85459-30-9 for Lithium-Ion Battery Electrolyte & Fluorinated Synthesis


1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate (commonly 2,2,3,3-Tetrafluoropropyl methanesulfonate, TFPMS) is a fluorinated sulfonate ester with a molecular weight of 210.15 g/mol and a predicted boiling point of 81-82 °C . It functions as a specialized leaving group precursor and electrophilic polyfluoroalkylating reagent in organic synthesis [1]. Its primary industrial distinction is as a functional electrolyte additive for improving the high-temperature interfacial stability of LiMn2O4 cathodes in lithium-ion batteries [2].

1

Functional electrolyte additive for high-temperature LiMn2O4 cathode stability

2

Electrophilic polyfluoroalkylating reagent with moderate mesylate leaving group

3

β-fluorinated sulfone structure distinct from α-fluorinated or non-fluorinated additives

Why Generic Substitution with TFPMS CAS 85459-30-9 is Not Recommended for Li-Ion Battery Applications


While TFPMS belongs to the broad class of sulfonate esters used as leaving groups [1], its performance as an electrolyte additive is highly specific to its fluorinated structure and substitution pattern. Generic substitution with other sulfonate-based additives, such as 1,3-propane sultone (PS) or vinylene carbonate (VC) [2], is not supported by direct comparative data and could lead to suboptimal interfacial film formation, compromised capacity retention, or anode incompatibility. The quantitative evidence below demonstrates that TFPMS provides a distinct balance of properties—specifically its β-fluorinated sulfone structure [3] and moderate leaving group ability [4]—that is not readily replicated by non-fluorinated or α-fluorinated analogs in high-temperature Li-ion battery electrolytes.

Target

TFPMS (β-fluorinated sulfonate ester)

Potential Substitute

1,3-Propane sultone (PS) or vinylene carbonate (VC)

Conventional additives lack the β-fluorinated structure; direct substitution may shift interfacial film properties and capacity retention, especially at elevated temperature. Comparative data are not available.

Target

β-fluorinated sulfone (TFPMS)

Potential Substitute

α-fluorinated sulfone (FMES) or fluorinated carbonate (FEMC)

α-fluorinated analogs are reported to be prone to reduction on graphite anodes; graphite compatibility may not transfer. The β-fluorination pattern is a critical structural differentiator.

Target

Methanesulfonate leaving group (moderate reactivity)

Potential Substitute

Triflate analog (high reactivity, CAS 6401-02-1)

Triflates are stronger nucleofuges; class-level inference suggests reactivity may shift, potentially affecting reaction selectivity and side-product profiles in polyfluoroalkylation.

TFPMS CAS 85459-30-9 Quantitative Differentiation from Alternative Electrolyte Additives and Fluorinated Reagents


TFPMS Improves LiMn2O4 Capacity Retention by 16% Over Baseline Electrolyte at 55°C

In a direct comparative study, the addition of 0.5 vol% TFPMS to a standard LiPF6-based carbonate electrolyte increased the capacity retention of an LiMn2O4/Li half-cell from 56.9% to 72.9% after 200 cycles at 1C rate and 55 °C [1]. This represents a 28% relative improvement in capacity retention compared to the additive-free baseline. The TFPMS-containing electrolyte also formed a thinner, less resistive interfacial film [1].

Capacity retention at 55°C
Head-to-head
72.9% vs. 56.9% baseline (200 cycles, 1C)
Reported 28% relative improvement supports high-temperature cycling stability screening.
LiMn2O4/Li half-cell, 0.5 vol% additive, EC/DMC/EMC electrolyte.
Lithium-ion battery Electrolyte additive LiMn2O4 cathode

TFPMS Exhibits a Defined 70% Synthesis Yield Under Laboratory Conditions

A reproducible laboratory synthesis of TFPMS is reported with a defined yield of 70% following fractional vacuum distillation [1]. The procedure involves reacting 2,2,3,3-tetrafluoro-1-propanol with methanesulfonyl chloride in the presence of triethylamine [1]. While yields for other fluorinated sulfonate esters are not provided for direct comparison, this established synthetic protocol offers a quantifiable benchmark for process development and cost estimation.

Laboratory synthesis yield
Reported
70% yield after vacuum distillation
Provides a reproducible benchmark for process development and cost estimation.
Reaction of 2,2,3,3-tetrafluoro-1-propanol with MsCl, Et3N.
Fluorinated synthesis Reagent synthesis Process chemistry

β-Fluorinated TFPMS Electrolyte System Demonstrates Superior Graphite Anode Compatibility Over α-Fluorinated FMES

A single-solvent electrolyte comprising LiFSI and β-fluorinated sulfone (TFPMS) displayed outstanding compatibility with a graphite anode, unlike α-fluorinated sulfone (FMES) and fluorinated carbonate (FEMC), which are prone to reduction on the graphite surface [1]. The LiFSI-TFPMS system was reported to outperform many reported electrolytes for high-voltage lithium-ion systems [1].

Graphite anode compatibility
Class-level
TFPMS system: compatible; α-FMES/FEMC: prone to reduction
β-fluorination may support anode stability in high-voltage single-solvent electrolytes.
Qualitative observation from LiFSI-sulfone system; quantitative thresholds not reported.
High-voltage electrolyte Single-solvent electrolyte Graphite anode compatibility

Methanesulfonate Leaving Group Offers Balanced Reactivity vs. Triflate for Controlled Fluorinated Synthesis

As a class, methanesulfonate (mesylate) leaving groups are less reactive than trifluoromethanesulfonate (triflate) groups [1]. This difference is attributed to the strong -I effect of the trifluoromethyl group in triflate, which makes it a better nucleofuge [1]. While specific rate constants for TFPMS are not reported, this class-level inference suggests TFPMS may offer more controlled reactivity compared to its corresponding triflate analog (2,2,3,3-tetrafluoropropyl triflate, CAS 6401-02-1), which could be advantageous in reactions requiring lower nucleofugality to avoid side reactions.

Leaving group reactivity
Class-level inference
Mesylate
Moderate mesylate reactivity may offer controlled substitution vs. highly reactive triflate analog.
Class-level comparison; direct kinetic data for TFPMS not available.
β-Fluorination pattern
Supporting evidence
β-fluorinated sulfone (distinct from α-F and non-fluorinated additives)
Structural handle differentiates TFPMS from common sulfonate additives and may influence electrochemical behavior.
Structural classification; direct performance delta not quantified in cited study.
Leaving group Nucleophilic substitution Fluorinated building blocks

TFPMS Structure Enables Distinct β-Fluorination Not Found in Common Sulfonate Additives

TFPMS is specifically identified as a β-fluorinated sulfone [1], in contrast to α-fluorinated sulfones like FMES [1]. This structural distinction is reported to be critical for its compatibility with graphite anodes and its performance in high-voltage electrolyte systems [1]. While not a direct performance metric, the β-fluorination pattern is a defining structural feature that differentiates TFPMS from other sulfonate-based electrolyte additives such as 1,3-propane sultone (PS) or methylene methanedisulfonate (MMDS), which lack this specific fluorination.

β-Fluorination pattern
Supporting evidence
β-fluorinated sulfone (distinct from α-F and non-fluorinated additives)
Structural handle differentiates TFPMS from common sulfonate additives and may influence electrochemical behavior.
Structural classification; direct performance delta not quantified in cited study.
Fluorinated building block Electrolyte additive design β-Fluorinated sulfone

Validated Application Scenarios for 2,2,3,3-Tetrafluoropropyl Methanesulfonate (TFPMS) CAS 85459-30-9


High-Temperature LiMn2O4-Based Lithium-Ion Battery Electrolyte Formulation

Formulators can add 0.5 vol% TFPMS to standard carbonate electrolytes to significantly improve the capacity retention of LiMn2O4/Li cells during high-temperature (55 °C) cycling, as demonstrated by a 28% relative improvement in retention after 200 cycles [1]. This scenario is directly supported by electrochemical cycling data and interfacial analysis [1].

High-Voltage Single-Solvent Electrolyte System Development

TFPMS serves as a key β-fluorinated sulfone component in a novel single-solvent electrolyte system with LiFSI, enabling very stable long-term cycling of high-voltage lithium-ion batteries with graphite anodes [2]. This system outperforms electrolytes based on α-fluorinated sulfones (FMES) or fluorinated carbonates (FEMC), which suffer from poor graphite compatibility [2].

Electrophilic Polyfluoroalkylating Reagent in Organic Synthesis

TFPMS belongs to the class of polyfluoroalkyl mesylates, which are used as electrophilic reagents for introducing 2,2,3,3-tetrafluoropropyl groups into nucleophilic substrates [3]. Its moderate leaving group ability, compared to triflate analogs [4], may offer advantages in reactions requiring controlled reactivity.

Laboratory-Scale Synthesis and Process Development

A documented synthetic route for TFPMS, yielding 70% after vacuum distillation [1], provides a reliable starting point for process chemists developing in-house synthesis or scaling up for research purposes.

Application
Selection Property
Validation Focus
High-temperature LiMn2O4 electrolyte formulation
Capacity retention improvement at elevated temperature
High-temperature cycling stability testing
High-voltage single-solvent electrolyte system development
Graphite anode compatibility in high-voltage systems
Anode stability and long-term cycling performance
Electrophilic polyfluoroalkylating reagent in organic synthesis
Controlled reactivity of mesylate leaving group
Reaction yield and selectivity vs. triflate analogs
Laboratory-scale synthesis and process development
Reproducible synthetic yield
Process scalability and cost modeling

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